2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]propanamide
Overview
Description
2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]propanamide is a useful research compound. Its molecular formula is C16H16ClNO2S and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0590276 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Presence and Degradation
Occurrence and Toxicity : Studies have explored the environmental presence and toxic effects of antimicrobial and herbicidal compounds, such as triclosan and chlorophenols, which share structural similarities with the given chemical. These compounds have been widely detected in various environmental compartments, including water bodies and sediments, due to their partial elimination in sewage treatment plants. Their hydrophobic nature allows accumulation in fatty tissues, leading to bioaccumulation in aquatic organisms and potential toxic effects (Bedoux et al., 2012; Peng et al., 2016).
Sorption to Soil and Minerals : The sorption behavior of phenoxy herbicides, including mechanisms of interaction with soil and mineral components, has been extensively reviewed. Understanding these interactions is crucial for assessing the environmental fate of such compounds and devising remediation strategies (Werner et al., 2012).
Toxicity and Biodegradation
Toxic Effects and Mechanisms : The toxic effects of chlorophenols, a group related to the compound of interest, on fish highlight the ecological risk these substances pose. Chlorophenols can cause oxidative stress, immune system disruption, endocrine dysfunction, and even carcinogenic effects in aquatic organisms, underscoring the importance of monitoring and controlling their presence in the environment (Ge et al., 2017).
Biodegradation and Management of Acute Poisoning : Research has also focused on the mechanisms of toxicity and clinical management of poisoning by chlorophenoxy herbicides, which share structural elements with the target compound. These studies provide insights into the acute and chronic health risks posed by such chemicals, as well as potential treatments for exposure (Bradberry et al., 2000).
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methylsulfanylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-11(20-14-9-5-3-7-12(14)17)16(19)18-13-8-4-6-10-15(13)21-2/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXRFYVDUPPOEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)OC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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